Isopropyl lactate

Green Solvents Process Engineering Volatility

Isopropyl lactate (CAS 617-51-6), chemically known as 1-methylethyl 2-hydroxypropanoate, is a clear, colorless, and completely water-miscible alkyl lactate ester. It is synthesized through the esterification of lactic acid, a renewable feedstock, and isopropanol.

Molecular Formula C6H12O3
Molecular Weight 132.16 g/mol
CAS No. 617-51-6
Cat. No. B1615176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropyl lactate
CAS617-51-6
Molecular FormulaC6H12O3
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)C(C)O
InChIInChI=1S/C6H12O3/c1-4(2)9-6(8)5(3)7/h4-5,7H,1-3H3
InChIKeyKIWATKANDHUUOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isopropyl Lactate (CAS 617-51-6): A Biobased, Readily Biodegradable Alkyl Lactate Ester for Green Solvent and Pharmaceutical Applications


Isopropyl lactate (CAS 617-51-6), chemically known as 1-methylethyl 2-hydroxypropanoate, is a clear, colorless, and completely water-miscible alkyl lactate ester . It is synthesized through the esterification of lactic acid, a renewable feedstock, and isopropanol [1]. This compound belongs to a class of biobased solvents that are gaining prominence due to their favorable environmental, health, and safety (EHS) profile, which includes high biodegradability and a benign toxicological footprint [2][3]. Its key physical properties—a boiling point of 166-168 °C, density of 0.988 g/mL at 25 °C, and high water solubility—make it a versatile processing aid and intermediate in pharmaceutical, agrochemical, and industrial cleaning sectors .

Why Isopropyl Lactate Cannot Be Substituted Arbitrarily: Performance Differentiators vs. Ethyl and Butyl Lactates


While all alkyl lactate esters share a common core derived from lactic acid, the specific alkyl group (methyl, ethyl, propyl, isopropyl, butyl, etc.) fundamentally dictates each compound's physicochemical and performance profile [1]. These differences—ranging from boiling point and vapor pressure to log P (hydrophobicity) and solvency characteristics—directly impact process efficiency, safety, and final product performance in industrial applications [2]. For example, the branched isopropyl group confers a unique combination of moderate volatility and enhanced solvency for non-polar materials compared to its linear counterparts like ethyl lactate [3]. Consequently, substituting isopropyl lactate with a cheaper analog like ethyl lactate or butyl lactate without reformulation or process revalidation can lead to suboptimal performance, higher energy costs, or even regulatory non-compliance in applications requiring specific chiral purity [4]. The following evidence quantifies these critical differentiators to guide informed procurement decisions.

Quantitative Evidence Guide for Isopropyl Lactate Selection Over Analogous Alkyl Lactates


Boiling Point Comparison: Isopropyl vs. Ethyl Lactate in Solvent Selection

Isopropyl lactate has a boiling point of 166-168 °C at atmospheric pressure, which is substantially higher than that of ethyl lactate (154 °C) and slightly lower than butyl lactate (185 °C) [1]. This mid-range boiling point offers a unique balance: it provides a wider operational window for high-temperature reactions or distillations without the excessive energy requirements and slower evaporation rates associated with heavier esters like butyl lactate.

Green Solvents Process Engineering Volatility

Vapor Pressure Differential: Quantitative Impact on VOC Emissions and Process Safety

The vapor pressure of isopropyl lactate at 25 °C is estimated to be 0.459 mm Hg (61.2 Pa) [1]. This is significantly lower than that of ethyl lactate, which has a vapor pressure of approximately 2.0 mm Hg at 20 °C, indicating a roughly fourfold reduction in volatility [2]. This lower volatility is a direct consequence of the larger, branched isopropyl group, which reduces the compound's propensity to escape into the vapor phase.

VOC Compliance Industrial Hygiene Thermodynamics

Hydrophobicity (Log P) as a Key Indicator for Solvency and Formulation

The partition coefficient (Log P) is a critical parameter for predicting a molecule's behavior in biphasic systems and its ability to dissolve non-polar solutes. Isopropyl lactate has an estimated Log P of 0.23, which is notably higher than ethyl lactate's estimated Log P of -0.18, but lower than butyl lactate's Log P of ~0.8-1.0 [1][2]. This intermediate hydrophobicity is characteristic of the branched isopropyl group, which imparts greater lipophilicity than the linear ethyl chain but less than the bulkier butyl chain.

QSAR Formulation Science Solubility

Chiral Resolution: First-Time Reported Separation of Isopropyl Lactate Enantiomers

A study reported the successful high-resolution gas chromatographic (HRGC) separation of the enantiomers of isopropyl lactate for the first time, along with n-propyl and n-butyl lactates [1]. While the enantiomers of methyl and ethyl lactate could also be resolved, the separation of the branched isopropyl lactate enantiomers was specifically noted as a novel finding. In contrast, the enantiomers of isobutyl lactate could not be resolved under the same conditions [1].

Chiral Chromatography Enantiomeric Purity Pharmaceutical Analysis

Enzymatic Esterification Performance: Isopropyl Lactate as a Substrate in Biocatalytic Synthesis

In a study on the lipase-catalyzed preparation of o-palmitoyl alkyl lactates, isopropyl lactate was evaluated alongside methyl, ethyl, propyl, and butyl lactates as substrates [1]. The research demonstrated that isopropyl lactate is a viable substrate for this enzymatic esterification, with the reaction proceeding to a measurable extent. Notably, the study found that butyl lactate exhibited superior esterification yields compared to the other alkyl lactates tested under the specific conditions used [1].

Biocatalysis Green Chemistry Lipase

Regulatory Precedent: ECHA Assessment Confirms Low Hazard Profile for Isopropyl Lactate

The European Chemicals Agency (ECHA) has completed a comprehensive assessment of a group of lactate esters, including isopropyl lactate, and concluded that there is no pressing need for additional EU-level regulatory risk management measures under current conditions [1]. The assessment highlights that these substances generally exhibit a low hazard profile, are readily biodegradable, and are not classified as persistent, bioaccumulative, or toxic (PBT) [1].

Regulatory Science REACH Compliance Safety

Best-Fit Application Scenarios for Isopropyl Lactate Based on Evidence


High-Temperature Synthesis and Distillation Processes

For reactions or solvent recovery processes requiring temperatures between 160 °C and 165 °C, isopropyl lactate provides a distinct advantage over ethyl lactate (boiling point 154 °C). Its higher boiling point allows for a wider and safer operational temperature window, preventing premature boiling and solvent loss during high-temperature reactions or enabling more efficient distillations. This makes it a suitable solvent for high-boiling reactions in organic synthesis and polymer processing where ethyl lactate would be too volatile .

Formulations Prioritizing Lower VOC Emissions and Worker Safety

In applications such as industrial cleaners, paints, coatings, and printing inks, where VOC content is strictly regulated and worker exposure is a primary concern, isopropyl lactate is a superior choice over the more volatile ethyl lactate. Its vapor pressure is approximately four times lower, which directly correlates to a significant reduction in airborne solvent vapors. This leads to improved workplace safety, lower VOC emissions, and reduced odor nuisance in both industrial settings and consumer products like personal care items .

Pharmaceutical Intermediates Requiring Chiral Purity Control

The established analytical method for resolving the enantiomers of isopropyl lactate makes it a more reliable and traceable chiral building block or solvent for pharmaceutical synthesis compared to compounds like isobutyl lactate, for which such separation could not be achieved . This capability is crucial for drug development and manufacturing processes that demand high enantiomeric purity, enabling robust quality control and ensuring the production of the desired stereoisomer.

Balanced Hydrophilic/Lipophilic Solvent Systems

Isopropyl lactate's intermediate Log P of 0.23, which falls squarely between the more hydrophilic ethyl lactate (Log P ~ -0.18) and the more lipophilic butyl lactate (Log P ~ 0.8-1.0), makes it an ideal co-solvent or processing aid for formulations that require a balance of water solubility and the ability to dissolve moderately non-polar ingredients . This property is particularly valuable in agrochemical formulations, cosmetic emulsions, and certain cleaning products where both aqueous and oily components must be effectively solvated.

Technical Documentation Hub

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42 linked technical documents
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